molecular formula C9H9BrO2 B093826 2-(3-Bromophenyl)-1,3-dioxolane CAS No. 17789-14-9

2-(3-Bromophenyl)-1,3-dioxolane

Cat. No. B093826
CAS RN: 17789-14-9
M. Wt: 229.07 g/mol
InChI Key: VYPYKCPWNPPBBX-UHFFFAOYSA-N
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Description

The compound "2-(3-Bromophenyl)-1,3-dioxolane" is a brominated organic molecule that is structurally characterized by a 1,3-dioxolane ring substituted with a bromophenyl group. This structure is related to various compounds synthesized for different applications, including potential anticancer drugs and synthetic intermediates for organic reactions.

Synthesis Analysis

The synthesis of related 1,3-dioxolane compounds involves multiple steps, including condensation, bromination, and protective group manipulations. For instance, the synthesis of 1-bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane involves bromination, dehydrobromination, and acetal removal . Similarly, the synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl is achieved through a sequence of condensation, reduction, sulfonylation, and bromination steps . These methods highlight the versatility of 1,3-dioxolane derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives can be complex, as seen in the synthesis of a novel triphospholane oxide, which was elucidated by X-ray analysis . Additionally, the crystal structure of (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane was determined, revealing its monoclinic system and space group P21, which provides insights into the stereochemistry and potential reactivity of such compounds .

Chemical Reactions Analysis

1,3-Dioxolane derivatives undergo various chemical reactions, including polymerization and Michaelis-Arbuzov reactions. For example, 2-phenoxy-1,3,2-dioxaphospholane undergoes ring-opening polymerization, leading to unexpected ethylene 1,2-ethanediphosphonate units, which contradicts the proposed insertion mechanism . These reactions demonstrate the reactivity of the dioxolane ring and its utility in forming polymers with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. For instance, the melting point and solubility can be determined through crystallization and recrystallization processes, as seen in the synthesis of (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane, which has a melting point of 113-114 °C . These properties are crucial for the practical application and handling of these compounds in various chemical processes.

Scientific Research Applications

  • Synthesis of Nitrogen-Containing Compounds : Albright and Lieberman (1994) demonstrated the use of a similar compound, 2-(2-bromophenyl)-2-methyl-1,1-dioxolane, in synthesizing N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, indicating its utility in the synthesis of nitrogen-containing compounds (Albright & Lieberman, 1994).

  • Synthesis of Fluorescent Compounds : García-Hernández and Gabbaï (2009) utilized a similar compound, 2-(2-bromophenyl)-dioxolane, to synthesize fluorescent imines, highlighting its application in the development of materials with fluorescent properties (García-Hernández & Gabbaï, 2009).

  • Crystallography and Molecular Structure Studies : Liu et al. (2009) studied the crystal structure of (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, a structurally related compound, which suggests its use in crystallography and understanding molecular structures (Liu et al., 2009).

  • Preparation of Key Intermediates in Organic Synthesis : Various studies, such as those by Mekonnen et al. (2009) and Westerlund & Carlson (1999), have shown the utility of related dioxolane compounds in preparing key intermediates for further chemical synthesis (Mekonnen et al., 2009), (Westerlund & Carlson, 1999).

  • Catalysis in Organic Reactions : Bei et al. (1999) explored the use of a similar compound, 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane, as a ligand in palladium-catalyzed Suzuki cross-coupling reactions, indicating its role in catalysis (Bei et al., 1999).

  • Synthesis of Graphene Nanostructures : Ten, Troshkova, and Tretyakov (2020) discussed the use of a dioxolane-protected keto group in synthesizing graphene nanostructures, showcasing its application in advanced material science (Ten, Troshkova, & Tretyakov, 2020).

properties

IUPAC Name

2-(3-bromophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPYKCPWNPPBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074012
Record name 1,3-Dioxolane, 2-(3-bromophenyl)-
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2-(3-Bromophenyl)-1,3-dioxolane
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Product Name

2-(3-Bromophenyl)-1,3-dioxolane

CAS RN

17789-14-9
Record name 2-(3-Bromophenyl)-1,3-dioxolane
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Record name 2-(m-Bromophenyl)-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-(3-bromophenyl)-
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Record name 2-(m-bromophenyl)-1,3-dioxolane
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3-bromobenzaldehyde (5.00 g, 27.0 mmol) in toluene (35 ml) was added ethylene glycol (4.52 ml, 81.1 mmol) and p-toluenesulphonic acid (0.5 g). The mixture was heated to reflux for 2 hours, cooled, and washed with water and saturated sodium hydrogen carbonate solution. The organic layer was dried over MgSO4. The solvent was removed under reduced pressure to give the desired product as a colourless oil (6.22 g, 100%). δH (CDCl3) 4.09 (4H, m), 5.79 (1H, s), 7.2-7.7 (4H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.52 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 3-bromobenzaldehyde (15.87 g, 85.78 mmol), 1,2-ethyleneglycol (8.01 g, 128.7 mmol) and p-toluenesulfonic acid hydrate (100 mg ) in benzene (200 ml) was refluxed at 110° C. under nitrogen for 3 hours, and the water formed in the reaction was collected through a Dean Stark trap. The resulting solution was cooled to room temperature, and washed with 10% sodium hydroxide (2×100 ml), water (4×100 ml) and brine (1×100 ml), and dried over magnesium sulfate. Removal of the solvent under reduced pressure gave the title compound as an oily material (16.8 g, 86%).
Quantity
15.87 g
Type
reactant
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Bromobenzaldehyde (4.00 g, 21.6 mmol), ethane-1,2-diol (6.03 mL, 108 mmol) and toluene-4-sulfonic acid monohydrate (186 mg, 1.08 mmol) were dissolved in toluene (80 mL), and the solution was stirred under reflux for 4 hours. An aqueous solution of saturated sodium bicarbonate was added to the reaction solution at 0° C., which was then extracted with ethyl acetate, the organic layer was washed with brine, and the organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=20:1), and the title compound (4.79 g, 20.9 mmol, 97%) was obtained as a colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.03 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
186 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Bromophenyl)-1,3-dioxolane
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2-(3-Bromophenyl)-1,3-dioxolane
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2-(3-Bromophenyl)-1,3-dioxolane
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2-(3-Bromophenyl)-1,3-dioxolane
Reactant of Route 6
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2-(3-Bromophenyl)-1,3-dioxolane

Citations

For This Compound
84
Citations
M Palucki, SL Buchwald - Journal of the American Chemical …, 1997 - ACS Publications
The synthesis of R-aryl ketones has received much attention over the past two decades. 1 A number of stoichiometric arylating reagents have been successfully developed for this …
Number of citations: 702 pubs.acs.org
S Kawazoe, Y Okamoto, M Yokota, H Kubota… - Bulletin of the …, 2014 - journal.csj.jp
Both (+)- and (−)-4-{[(2-{4-chlorophenylsulfonylamino}-1-{3-[(E)-2-(7-chloro-2-quinolyl)-vinyl]phenyl}ethyl)thio]methyl}benzoic acid (1), Thromboxane A 2 and Leukotriene D 4 receptor …
Number of citations: 4 www.journal.csj.jp
JP Stambuli, SR Stauffer, KH Shaughnessy, JF Hartwig - pittelkow.kiku.dk
General Methods.'H and" C NMR spectra were recorded on a Bruker DPX 400 MHz Spectrometer, General Electric QE 300 MHz spectrometer, or a General Electric Omega 500 …
Number of citations: 0 www.pittelkow.kiku.dk
G Roman, JZ Vlahakis, D Vukomanovic… - …, 2010 - Wiley Online Library
Previous studies by our research group have been concerned with the design of selective inhibitors of heme oxygenases (HO‐1 and HO‐2). The majority of these were based on a four‐…
S Ge, W Chaładaj, JF Hartwig - Journal of the American Chemical …, 2014 - ACS Publications
We report the Pd-catalyzed α-arylation of α,α-difluoroketones with aryl and heteroaryl bromides and chlorides catalyzed by an air- and moisture-stable palladacyclic complex containing …
Number of citations: 198 pubs.acs.org
R Lindroth, A Ondrejková, CJ Wallentin - Organic Letters, 2022 - ACS Publications
A new method employing iron(III) acetylacetonate along with visible light is described to effect oxidative ring opening of cyclic ethers and acetals with unparalleled efficiency. The …
Number of citations: 14 pubs.acs.org
KJ Rutan, FJ Heldrich, LF Borges - The Journal of Organic …, 1995 - ACS Publications
As part of our investigation into the preparation of retrograde axonally transported fluorescent-imaging agents1 (RATFIA), we desired an expedient method to convert aryl halides into …
Number of citations: 25 pubs.acs.org
DV Aleksanyan, VA Kozlov, NE Shevchenko… - Journal of …, 2012 - Elsevier
A series of novel hybrid pincer ligands bearing thiophosphoryl and imino groups as donating arms was obtained by the condensation of 3-diphenylthiophosphorylbenzaldehyde with …
Number of citations: 23 www.sciencedirect.com
BW Manson, JJ Morrison, PI Coupar… - Journal of the …, 2001 - pubs.rsc.org
Hydrosilylation reactions have been used to functionalise the exterior surfaces of octavinyloctasilsesquioxane molecules to provide routes to octaaldehyde molecules. These have …
Number of citations: 29 pubs.rsc.org
JP Wolfe, RA Singer, BH Yang… - Journal of the American …, 1999 - ACS Publications
Mixtures of palladium acetate and o-(di-tert-butylphosphino)biphenyl (4) catalyze the room-temperature Suzuki coupling of aryl bromides and aryl chlorides with 0.5−1.0 mol % Pd. Use …
Number of citations: 481 pubs.acs.org

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